Thioxanthene, 10,10-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C13H10O2S/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
XEIVFUWZYMWLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Thioxanthene, 10,10 Dioxide and Its Derivatives
Cyclization Reactions in the Formation of the Thioxanthene (B1196266) Core with 10,10-dioxide Functionality
The formation of the thioxanthene, 10,10-dioxide core can be achieved through intramolecular cyclization reactions of appropriately substituted diaryl sulfone precursors. These reactions can proceed via either nucleophilic or electrophilic pathways, depending on the nature of the substituents and the reaction conditions employed.
Historically, the synthesis of thioxanthone 10,10-dioxides, a key class of this compound derivatives, has been accomplished through the ring closure of diaryl sulfones. This approach typically involves a multi-step sequence to first construct the diaryl sulfone intermediate, which then undergoes an intramolecular reaction to form the tricyclic this compound system. The specific conditions for the cyclization depend on the activation of the aromatic rings and the nature of the linking group between them.
Functional Group Modification Approaches for this compound Introduction
A prevalent and straightforward method for the synthesis of thioxanthene, 10,10-dioxides involves the oxidation of a pre-assembled thioxanthene or thioxanthone core. This approach allows for the introduction of the 10,10-dioxide functionality at a late stage of the synthetic sequence. The choice of oxidizing agent is crucial to achieve the desired sulfone without over-oxidation or degradation of other functional groups present in the molecule.
A common and effective reagent for this transformation is hydrogen peroxide. For instance, a multi-step synthesis of 3-chloro-thioxanthen-9-one-10,10-dioxide utilizes hydrogen peroxide to oxidize the corresponding thioxanthenone precursor at 90 °C. This method is often preferred due to its relative simplicity and the availability of the starting thioxanthene materials. However, a significant limitation of this approach is the restricted scope of compatible functional groups that can withstand the oxidative conditions.
The following table summarizes common oxidizing agents used for the conversion of thioxanthenes to their corresponding 10,10-dioxides:
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Elevated temperatures (e.g., 90 °C) | |
| Urea-Hydrogen Peroxide with Phthalic Anhydride | Ethyl acetate |
Multi-step Synthesis Protocols for Substituted this compound Analogues
The synthesis of substituted this compound analogues often necessitates multi-step protocols that allow for the introduction of various functional groups at specific positions of the heterocyclic scaffold. These protocols typically involve the initial construction of a substituted diaryl sulfide (B99878) or diaryl sulfone, followed by cyclization and subsequent functional group manipulations.
One illustrative example is the synthesis of 3-chloro-10,10-dioxide-thioxanthen-9-one. The process begins with the copper-catalyzed coupling of a substituted thiophenol with 2-iodo-3-chlorobenzoic acid to afford a diaryl sulfide. This intermediate then undergoes an intramolecular Friedel-Crafts acylation in the presence of concentrated sulfuric acid at 100 °C to yield the corresponding thioxanthenone. The final step is the oxidation of the sulfide to the sulfone using hydrogen peroxide, furnishing the desired 3-chloro-thioxanthen-9-one-10,10-dioxide. This key intermediate can then be further functionalized through nucleophilic aromatic substitution at the 3-position to generate a library of derivatives.
This multi-step approach, while potentially lengthy, offers the flexibility to introduce a wide range of substituents onto the this compound core, which is crucial for structure-activity relationship studies.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to enhance the efficiency and scope of organic transformations. In the context of this compound synthesis, catalytic approaches, particularly those involving transition metals, have emerged as powerful tools for the construction of the core structure and its precursors.
Palladium-Catalyzed Sulfonylative Homocoupling Strategies
A significant advancement in the synthesis of thioxanthone 10,10-dioxides is the development of a palladium-catalyzed sulfonylative homocoupling of 2,2'-disubstituted benzophenones. This innovative approach provides a more direct and modular route to the this compound core, overcoming some of the limitations of traditional methods.
In this strategy, benzophenones bearing leaving groups, such as triflates, at the 2 and 2' positions are subjected to a palladium catalyst, with sodium dithionite (B78146) (Na₂S₂O₄) serving as the sulfur dioxide source. The reaction proceeds in a good to excellent yield for a variety of substrates. A notable advantage of this method is its tolerance to a wider range of functional groups compared to the oxidation of pre-assembled thioxanthenes.
The following table provides examples of palladium catalysts and reaction conditions employed in this methodology:
| Palladium Catalyst | Ligand | Solvent | Temperature | Reference |
| Pd(dppf)Cl₂ | dppf | DMSO | 80 °C |
Copper-Catalyzed Reactions for this compound Precursors
Copper catalysis plays a crucial role in the synthesis of diaryl sulfones, which are key precursors for the subsequent cyclization to form thioxanthene, 10,10-dioxides. Copper-catalyzed cross-coupling reactions provide an efficient means to construct the C-S bond necessary for the diaryl sulfone backbone.
Various copper-catalyzed methods have been reported for the synthesis of diaryl sulfones. These include the reaction of arylboronic acids with arylsulfonyl hydrazides, catalyzed by copper nanoparticles, and the coupling of arylboronic acids with sodium salts of sulfinic acids using a Cu(II) catalyst. A copper-mediated cascade synthesis of diaryl sulfones from aryl amines and arylsulfinic acids via a Sandmeyer-type reaction has also been developed. These methods offer mild reaction conditions and a broad substrate scope.
The following table summarizes different copper-catalyzed approaches for the synthesis of diaryl sulfones:
| Copper Catalyst | Reactants | Key Features | Reference(s) |
| Carbon-supported Copper Nanoparticles | Arylboronic acids and arylsulfonyl hydrazides | Room temperature reaction | |
| Cu(OTf)₂ | Arylboronic acids and sodium salt of aryl sulfinic acid | Microwave-assisted, short reaction times | |
| Copper powder | Aryl amines and arylsulfinic acids | Sandmeyer-type cascade reaction | |
| Fe₃O₄@SiO₂-Imine/Thio-Cu(II) | Arylboronic acids and sodium sulfinates | Magnetically recoverable catalyst |
Rhodium-Catalyzed Approaches in this compound Synthesis
Rhodium catalysts have also been employed in the synthesis of precursors for thioxanthene, 10,10-dioxides, particularly in the formation of C-S bonds. While direct rhodium-catalyzed synthesis of the this compound ring system is less common, rhodium-catalyzed reactions are valuable for preparing the necessary diaryl sulfide or diaryl sulfone intermediates.
For example, rhodium-catalyzed deborylative arylthiolation of organoborons with S-aryl thiosulfonates provides an efficient route to diaryl sulfides. These sulfides can then be oxidized to the corresponding sulfones, which can subsequently undergo cyclization to form the this compound core. Additionally, rhodium-catalyzed hydrosulfonylation of alkynes has been reported, which can lead to the formation of allylic sulfones, demonstrating the utility of rhodium in forming C-S bonds and incorporating the sulfone functionality.
While perhaps not as widely utilized as palladium or copper in this specific context, rhodium catalysis offers alternative pathways for the synthesis of key intermediates, contributing to the diverse synthetic toolbox available for the construction of this compound and its derivatives.
Parallel Synthesis and Library Generation based on Thioxanthen-9-one-10,10-dioxide Scaffolds
The thioxanthen-9-one-10,10-dioxide scaffold has been identified as a promising framework in drug discovery, demonstrating potential in areas such as antitumor and monoamine oxidase (MAO) inhibitory activities. nih.gov To efficiently explore the structure-activity relationships of this class of compounds, parallel synthesis methodologies have been developed to create focused libraries of derivatives. nih.gov
A key strategy involves the utilization of suitably functionalized thioxanthen-9-one-10,10-dioxide starting materials. For instance, a solution-phase parallel synthesis protocol has been successfully employed to generate a library of 10,10-dioxo-3-piperidin-1-yl/piperizin-1-yl-thioxanthen-9-one and 10,10-dioxo-3-carboxamide derivatives. nih.gov This approach is designed to enhance properties such as solubility while maintaining the essential pharmacophoric features required for biological activity. nih.gov
The synthesis of these libraries often starts from commercially available or readily accessible precursors. Two important starting materials for such parallel syntheses are 3-chlorothioxanthen-9-one-10,10-dioxide and 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. nih.gov The chloro-substituted precursor allows for nucleophilic aromatic substitution reactions with a variety of amines, while the carboxylic acid derivative enables the generation of a diverse set of amides through coupling reactions. nih.gov
For the synthesis of 3-substituted carboxamide derivatives, various coupling reagents and conditions can be screened in a parallel format to optimize the reaction efficiency. While traditional methods might use the acid chloride, the use of modern coupling reagents is often preferred in library synthesis. nih.gov
| Starting Material | Reaction Type | Derivative Class | Key Reagents/Conditions |
|---|---|---|---|
| 3-chlorothioxanthen-9-one-10,10-dioxide | Nucleophilic Aromatic Substitution | 10,10-dioxo-3-piperidin-1-yl/piperizin-1-yl-thioxanthen-9-ones | Various piperidines/piperazines, K₂CO₃, DMF |
| 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | Amide Coupling | 10,10-dioxo-3-carboxamide derivatives | Various amines, coupling reagents (e.g., PS-DCC) |
Microwave-Assisted Protocols in Thioxanthen-9-one-10,10-dioxide Derivatization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the derivatization of heterocyclic compounds. This technology has been effectively applied to the synthesis of thioxanthen-9-one-10,10-dioxide derivatives, proving crucial for the rapid generation of compound libraries. nih.gov
A notable application is the microwave-assisted synthesis of a focused library of thirty-six novel 10,10-dioxo-3-piperidin-1-yl/piperizin-1-yl-thioxanthen-9-one derivatives starting from 3-chloro-10,10-dioxide-thioxanthen-9-one. nih.gov In this protocol, the reaction of the chloro-substituted scaffold with various piperidine (B6355638) or piperazine (B1678402) derivatives in the presence of potassium carbonate in DMF under microwave irradiation leads to the desired products in good to excellent yields, ranging from 68% to 99%. nih.gov A significant advantage of this method is the practical and efficient purification, which can often be achieved by a simple aqueous work-up. nih.gov
The development of such microwave-assisted protocols is instrumental in facilitating efficient lead optimization in drug discovery programs centered around the thioxanthen-9-one-10,10-dioxide core. The ability to rapidly synthesize a diverse set of analogs allows for a more thorough exploration of the chemical space and a quicker identification of compounds with desired biological activities. nih.gov
| Reactants | Reaction Conditions | Product Class | Reported Yields |
|---|---|---|---|
| 3-chloro-10,10-dioxide-thioxanthen-9-one, piperidine/piperazine derivatives | K₂CO₃, DMF, Microwave irradiation | 3-piperidin-1-yl/piperizin-1-yl-thioxanthen-9-ones | 68-99% |
Chemical Reactivity and Mechanistic Investigations of Thioxanthene, 10,10 Dioxide
Oxidation Reactions of Thioxanthene (B1196266) Structures Leading to 10,10-dioxide
The oxidation of the sulfur atom in the thioxanthene core to a sulfone is a fundamental transformation, yielding the thioxanthene, 10,10-dioxide structure. This conversion significantly alters the electronic properties of the molecule, enhancing its electron-accepting nature and influencing its subsequent reactivity.
Traditionally, thioxanthene-10,10-dioxides are prepared by the oxidation of pre-formed thioxanthene or thioxanthen-9-one structures. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice. For instance, the oxidation of a thioxanthene derivative to its corresponding sulfone can be achieved using meta-chloro peroxy benzoic acid (m-CPBA) acs.org. While effective, these methods often require the synthesis of the thioxanthene precursor first, which can limit the scope of accessible functional groups.
More recently, innovative synthetic strategies have been developed to construct the thioxanthene-10,10-dioxide skeleton directly. One such method is the Palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. acs.orgacs.orgnih.gov This approach offers a more direct route to 9H-thioxanthen-9-one 10,10-dioxides and has been shown to be scalable. acs.orgnih.gov The reaction proceeds in good yields using an air-stable Pd(II) catalyst, such as Pd(dppf)Cl₂, in a solvent like DMSO with mild heating. acs.orgacs.orgnih.gov A key advantage of this method is that it does not necessitate the addition of an external base or quaternary ammonium salts. acs.orgacs.orgnih.gov
| Method | Starting Material | Reagents and Conditions | Product | Key Advantages |
|---|---|---|---|---|
| Classical Oxidation | Thioxanthene derivative | meta-chloro peroxy benzoic acid (m-CPBA) | Thioxanthene sulfone derivative | Established and reliable method. |
| Palladium-Catalyzed Sulfonylative Homocoupling | Substituted benzophenones | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C | 9H-thioxanthen-9-one 10,10-dioxide | Facile, scalable, and avoids pre-assembly of the thioxanthene ring system. acs.orgnih.gov |
Nucleophilic Substitution Reactions Involving this compound Derivatives
The electron-withdrawing nature of the sulfone group in this compound derivatives activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups onto the thioxanthene scaffold.
A notable example is the synthesis of tetracyclic thioxanthene derivatives from 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov In these reactions, the chlorine atom at the C-1 position undergoes nucleophilic substitution by secondary amines, such as guanidine and urea derivatives, in a copper-catalyzed Ullmann-type C-N coupling. nih.gov This substitution is followed by a concerted dehydrative cyclization, leading to the formation of a new fused ring system. nih.gov
The reaction is typically carried out in methanol at elevated temperatures in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃). nih.gov The choice of the secondary amine allows for the synthesis of a library of tetracyclic thioxanthenes with different substituents on the newly formed ring. nih.gov
| Starting Material | Nucleophile (Secondary Amine) | Reaction Conditions | Product | Isolated Yield (%) |
|---|---|---|---|---|
| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-Bis(2-chlorobenzyl)guanidine | CuI, K₂CO₃, Methanol, 100 °C, 48 h nih.gov | N-(2-Chlorobenzyl)-6-propoxythiochromeno[4,3,2-de]quinazolin-2-amine | 45 |
| N,N'-Bis(4-fluorobenzyl)guanidine | N-(4-Fluorobenzyl)-6-propoxythiochromeno[4,3,2-de]quinazolin-2-amine | 55 | ||
| N,N'-Bis(2-chlorobenzyl)urea | 1-(2-Chlorobenzyl)-6-propoxy-1,2-dihydrothiochromeno[4,3,2-de]quinazolin-2-one | 30 | ||
| N,N'-Bis(4-fluorobenzyl)urea | 1-(4-Fluorobenzyl)-6-propoxy-1,2-dihydrothiochromeno[4,3,2-de]quinazolin-2-one | 60 |
Condensation Reactions of this compound Precursors and Derivatives
Condensation reactions are a cornerstone of heterocyclic synthesis, and precursors to thioxanthene, 10,10-dioxides can participate in such transformations to build complex molecular architectures. While direct condensation reactions involving the this compound core are less commonly reported, the principles can be illustrated through the reactions of related sulfur-containing aromatic precursors, such as 2-aminothiophenols.
The condensation of 2-aminothiophenols with carbonyl compounds, for instance, is a well-established route to 2-substituted benzothiazoles. mdpi.com This reaction proceeds through the initial formation of an imine thiophenol, which then undergoes cyclization to a benzothiazolidine intermediate, followed by oxidation to the aromatic benzothiazole. mdpi.com Various catalysts, including biocatalysts like trypsin in the presence of visible light, have been employed to promote this transformation efficiently and under environmentally benign conditions. mdpi.com
Similarly, the synthesis of thiophene derivatives, another class of sulfur-containing heterocycles, often relies on condensation-like reactions. nih.gov These classical approaches highlight the general reactivity patterns of sulfur-containing aromatic compounds that serve as precursors or are structurally related to the thioxanthene framework. The functional groups on this compound precursors can be expected to undergo analogous condensation reactions, providing a pathway for the synthesis of more complex derivatives.
Photoinduced Reactivity and Hydrogen Abstraction Mechanisms in Thioxanthen-9-one-10,10-dioxide
Thioxanthen-9-one-10,10-dioxide exhibits significant photochemical reactivity, primarily driven by the properties of its triplet excited state. Upon absorption of light, the molecule can undergo intersystem crossing to a long-lived triplet state, which is a powerful hydrogen abstracting agent.
The steady-state photolysis of thioxanthen-9-one-10,10-dioxide in hydrogen-donating solvents like 2-propanol, toluene, or cyclohexane leads to the formation of the corresponding pinacol, a product of bimolecular reduction of the carbonyl group. researchgate.net In contrast, no product formation is observed in a non-hydrogen-donating solvent such as dichloromethane. researchgate.net This observation underscores the importance of a hydrogen source for the photochemical reaction to proceed.
The remarkable reactivity of the triplet excited state of thioxanthen-9-one-10,10-dioxide is attributed to the n,π* character of the carbonyl chromophore. researchgate.net Laser flash photolysis studies have been instrumental in characterizing this transient species and determining its reactivity towards various substrates.
Triplet Excited State Characterization and Its Influence on Reactivity
Laser flash photolysis of a degassed acetonitrile solution of thioxanthen-9-one-10,10-dioxide reveals the formation of its triplet excited state, which has absorption maxima at 375 and 520 nm and a lifetime of 11 microseconds. researchgate.net The triplet energy has been determined to be 66.3 kcal/mol from its phosphorescence spectrum at 77K. researchgate.net
The triplet state is efficiently quenched by oxygen and other common triplet quenchers. researchgate.net More interestingly, it readily abstracts a hydrogen atom from a variety of hydrogen donors. The quenching rate constants for the triplet state with different substrates have been determined, ranging over several orders of magnitude. researchgate.net For instance, the rate constant for quenching by methanol is 7.1 x 10⁶ L mol⁻¹s⁻¹, while for triethylamine, it is a much faster 3.1 x 10¹⁰ L mol⁻¹s⁻¹. researchgate.net This high reactivity with amines suggests an electron transfer mechanism is also at play.
Recent studies have shown that the triplet states of some thioxanthen-9-one-10,10-dioxide derivatives exhibit unusually low oxygen quenching rate constants, as low as ~1 x 10⁸ M⁻¹s⁻¹, which is significantly lower than the typical diffusion-controlled rates of >10⁹ M⁻¹s⁻¹. elsevierpure.comnih.govau.dkfigshare.comelsevierpure.comelsevierpure.com Despite this, they maintain high quantum yields for the photosensitized production of singlet oxygen. elsevierpure.comnih.govau.dkfigshare.comelsevierpure.com This phenomenon is attributed to the high oxidation potentials of these molecules, which reduces the charge-transfer character in the encounter complex with oxygen. nih.govau.dkfigshare.com
| Quencher | Quenching Rate Constant (kq) (L mol-1s-1) | Solvent |
|---|---|---|
| Methanol | 7.1 x 106researchgate.net | Acetonitrile |
| Ethanol | 1.5 x 107 | Acetonitrile |
| 2-Propanol | 3.5 x 107researchgate.net | Acetonitrile |
| Cyclohexane | 1.1 x 108researchgate.net | Acetonitrile |
| 1,4-Cyclohexadiene | 1.2 x 109researchgate.net | Acetonitrile |
| Triethylamine | 3.1 x 1010researchgate.net | Acetonitrile |
Electron Transfer and Proton Coupled Electron Transfer (PCET) Processes
In addition to direct hydrogen atom abstraction, the triplet excited state of thioxanthen-9-one-10,10-dioxide can engage in electron transfer reactions, particularly with electron-rich substrates like amines. The quenching of the triplet state by amines is believed to occur via an intermolecular electron transfer mechanism. ustc.edu.cn For example, the reaction with triethylamine leads to the formation of an ion-radical pair. researchgate.net
The interplay between electron transfer and proton transfer is a key aspect of the reactivity of many photoexcited carbonyl compounds. While detailed studies specifically on Proton Coupled Electron Transfer (PCET) involving thioxanthen-9-one-10,10-dioxide are not extensively documented, the observed reactivity patterns are consistent with such mechanisms. For instance, the reaction of the triplet state with phenols is proposed to involve the initial formation of a triplet exciplex, followed by a coupled electron/proton transfer. researchgate.net
Proton Transfer Catalysis in Thioxanthenyl Dioxide Imines
The unique electronic properties of the this compound scaffold have been harnessed in the design of novel catalysts. Specifically, imine derivatives of 9-aminothioxanthene 10,10-dioxide have been shown to be effective in promoting acs.orgresearchgate.net-proton transfer reactions in a biomimetic transamination process. acs.orgnih.govacs.org
This system serves as an artificial analogue of the aminotransferase enzyme, capable of converting α-keto acid esters to α-amino acid esters in good to excellent yields. acs.orgnih.govacs.org The key step in this transformation is the tautomerization of an imine, which is facilitated by a catalyst.
Studies have shown that while simple amines like triethylamine are ineffective, more basic amidines and guanidines, such as benzamidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are highly efficient catalysts for this proton transfer under mild conditions. acs.orgnih.govacs.org The mechanism is proposed to be a stepwise, bifunctional process for amidine and guanidine catalysts, where the catalyst can both abstract and donate a proton. acs.orgnih.gov However, the high efficiency of DBU, which cannot act bifunctionally, suggests that a simple base-catalyzed mechanism is also operative. acs.org The use of chiral catalysts in this system has led to modest asymmetric induction. acs.orgnih.govacs.org
| Catalyst | Effectiveness in Proton Transfer | Proposed Mechanism |
|---|---|---|
| Triethylamine | Ineffective acs.org | - |
| Dihydroquinidine | Ineffective acs.org | - |
| Benzamidine | High yield acs.org | Stepwise, bifunctional acs.orgnih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | High yield and high reaction rate acs.org | Base-catalyzed |
Disproportionation Reactions of Thioxanthene Derivatives
Disproportionation reactions, in which a single chemical species is simultaneously oxidized and reduced, represent a potential transformation pathway for certain thioxanthene derivatives. While this reaction is not extensively documented for this compound itself, notable instances have been reported for other derivatives within the thioxanthene family.
One specific example of a disproportionation reaction involves thioxanthenol. Research has indicated that upon heating, thioxanthenol undergoes disproportionation to yield thioxanthene and thioxanthenone tandfonline.com. In this reaction, one molecule of thioxanthenol is reduced to thioxanthene, while another is oxidized to thioxanthenone. This transformation highlights the chemical reactivity of the hydroxyl group at the 9-position of the thioxanthene core under thermal conditions.
The disproportionation of thioxanthenol can be represented by the following general reaction scheme:
2 Thioxanthenol → Thioxanthene + Thioxanthenone
This reactivity underscores the accessibility of different oxidation states for the thioxanthene nucleus. The readiness of a thioxanthene derivative to undergo disproportionation is influenced by the nature and position of its substituents, which can affect the stability of the resulting oxidized and reduced products.
While direct evidence for the disproportionation of this compound is not prominent in the reviewed literature, the study of related sulfur-containing heterocyclic compounds, such as thianthrene, provides insights into potential redox behaviors. For instance, thianthrene cation radicals are known to undergo disproportionation to form a dication and a neutral thianthrene molecule. This indicates that under certain conditions, sulfur-containing aromatic systems can engage in electron-transfer reactions that lead to disproportionation products.
The following table summarizes the key components of the disproportionation reaction of thioxanthenol:
| Reactant | Product 1 (Reduced) | Product 2 (Oxidized) |
| Thioxanthenol | Thioxanthene | Thioxanthenone |
| Structure | ||
| Change in Oxidation State of Carbon-9 | N/A | Reduction (loss of oxygen) |
| Change in Oxidation State of Sulfur | Unchanged | Unchanged |
Further mechanistic investigations into the disproportionation of various thioxanthene derivatives could provide a more comprehensive understanding of their redox chemistry and the factors governing these transformations.
Advanced Spectroscopic and Structural Elucidation of Thioxanthene, 10,10 Dioxide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Thioxanthene (B1196266), 10,10-dioxide, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons. The presence of the strongly electron-withdrawing sulfone group (SO₂) significantly influences the chemical shifts of nearby nuclei, causing them to appear further downfield compared to the parent Thioxanthene.
In ¹H NMR spectroscopy of Thioxanthene, 10,10-dioxide, the aromatic protons are expected to produce complex multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent sulfone group. The protons on the carbon atoms furthest from the sulfone group (C-2, C-3, C-6, C-7) would appear more upfield relative to those closer to it (C-1, C-4, C-5, C-8). A key diagnostic signal is the singlet corresponding to the two methylene (B1212753) protons at the C-9 position.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C9-H₂ | ~4.0 - 4.5 | Singlet (s) |
| Aromatic Protons (H-1, H-2, H-3, H-4, H-5, H-6, H-7, H-8) | ~7.5 - 8.5 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the aromatic rings of this compound are expected to resonate in the 120-140 ppm range. The quaternary carbons directly attached to the sulfone group (C-4a, C-5a, C-8a, C-9a) would be significantly deshielded and appear further downfield. The methylene carbon at the C-9 position is anticipated to have a chemical shift in the range of 30-40 ppm. For comparison, the ¹³C NMR spectrum of the related Thioxanthen-9-one, 10,10-dioxide shows a signal for the carbonyl carbon at approximately 178 ppm. ufba.br
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-9 | ~30 - 40 |
| Aromatic CH (C-1, C-2, C-3, C-4, C-5, C-6, C-7, C-8) | ~120 - 135 |
| Aromatic Quaternary (C-4a, C-5a, C-8a, C-9a) | ~135 - 145 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. In a study of Thioxanthen-9-one, 10,10-dioxide in acetonitrile, strong absorption bands were observed at 264 nm, 286 nm, and 348 nm. ufba.br The spectrum of this compound is expected to be similar, reflecting the conjugated aromatic system, but will lack the n→π* transition associated with the carbonyl group present in the ketone analog. The sulfone group, being an auxochrome, modifies the energy levels of the π-orbitals, influencing the exact position and intensity of the absorption maxima.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by the powerful absorption bands characteristic of the sulfone group. These are the asymmetric and symmetric stretching vibrations of the S=O bonds. Data for Thioxanthen-9-one, 10,10-dioxide shows these peaks at 1299 cm⁻¹ and 1169 cm⁻¹, respectively. ufba.br These values are highly characteristic and serve as a reliable indicator of the sulfone functionality. Other expected absorptions include aromatic C-H and C=C stretching vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Asymmetric SO₂ Stretch | ~1350 - 1300 | Strong |
| Symmetric SO₂ Stretch | ~1160 - 1120 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound (C₁₃H₁₀SO₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 230.04 g/mol ).
The fragmentation pattern of aryl sulfones under electron impact is well-characterized. A primary and highly characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of approximately 64 amu. This would result in a prominent fragment ion peak at [M-64]⁺. Another common fragmentation is the loss of the HSO₂ radical, leading to a fragment at [M-65]⁺. The mass spectrum for the related Thioxanthen-9-one, 10,10-dioxide shows a molecular ion at m/z 244 and a base peak at m/z 196, corresponding to the loss of SO. ufba.br For this compound, the loss of SO₂ would be the dominant initial fragmentation.
Phosphorescence Spectroscopy for Triplet Energy Determination
Phosphorescence spectroscopy is a powerful tool for investigating the triplet excited states of molecules. tue.nl By measuring the emission from the lowest triplet state (T₁) to the singlet ground state (S₀), the triplet energy (E_T) of the molecule can be determined. This is a crucial parameter in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). core.ac.uknih.gov
For Thioxanthen-9-one, 10,10-dioxide, a phosphorescence emission spectrum recorded at 77 K showed a 0,0 emission band at 432 nm. ufba.br From this, the triplet energy was calculated to be 66.3 kcal/mol. ufba.br This value is influenced by the presence of both the sulfone group and the carbonyl group, which introduces a low-lying n→π* triplet state. For this compound, which lacks the carbonyl group, the lowest triplet state would be of π→π* character. The absence of the carbonyl n→π* state would likely result in a higher triplet energy compared to its ketone analog.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. researchgate.net For this compound and its analogues, this method provides precise data on bond lengths, bond angles, and the conformation of the tricyclic system, which are fundamental to understanding its chemical and physical properties. Furthermore, X-ray diffraction is the definitive method for identifying and characterizing polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.
The crystal packing in these structures is often governed by a network of intermolecular interactions. In the case of the second polymorph of thioxanthen-9-one-10,10-dioxide, the molecules are connected to form a three-dimensional network. researchgate.net The distances between π-systems of adjacent molecules are a key feature of the crystal packing. researchgate.net The study of these crystalline architectures is crucial for understanding structure-property relationships in materials science and pharmaceutical applications.
Below is a table summarizing crystallographic data for a polymorph of Thioxanthen-9-one-10,10-dioxide.
| Parameter | Value |
| Chemical Formula | C₁₃H₈O₃S |
| Crystal System | Monoclinic |
| Space Group | C2/c (No. 15) |
| a (Å) | 9.7499(3) |
| b (Å) | 12.9758(4) |
| c (Å) | 8.2681(3) |
| β (°) | 103.784(2) |
| Volume (ų) | 1015.90(6) |
| Z | 4 |
| Reference | researchgate.net |
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
Time-resolved spectroscopic techniques are powerful tools for investigating the transient phenomena that occur in molecules after they absorb light. chemrxiv.orgedinst.com These methods allow researchers to monitor the formation, decay, and transformation of excited electronic states on timescales ranging from femtoseconds to milliseconds. For this compound and related systems, techniques like transient absorption and time-resolved fluorescence spectroscopy provide critical insights into their photophysical and photochemical behavior. researchgate.netrsc.org
Transient absorption spectroscopy involves exciting a sample with a short laser pulse (pump) and monitoring the changes in its absorption spectrum with a second, time-delayed pulse (probe). edinst.com This technique can detect transient species such as singlet and triplet excited states, radicals, and ions. rsc.orgresearchgate.net Studies on related heterocyclic systems, like phenylthiophenes, have used ultrafast transient absorption to monitor structural relaxation on the S₁ potential energy surface and efficient intersystem crossing to the triplet manifold. rsc.org Similarly, spectroelectrochemical studies on derivatives like 2-methyl-9H-thioxanthene-9-one S,S-dioxide have characterized the strong absorption of their radical anions and dianions in the UV-VIS-NIR region, which is crucial for applications in organic electronics. rsc.org
The excited state dynamics, including processes like internal conversion and intersystem crossing, are key determinants of a molecule's fluorescence quantum yield and photochemical reactivity. researchgate.netnih.gov For instance, in phenoxathiin-10,10-dioxide derivatives, the nature of the substituent and the polarity of the solvent have been shown to significantly influence the fluorescence properties. researchgate.net Time-resolved studies on such systems help to elucidate the pathways of energy dissipation from the initially excited state. While direct time-resolved data on the parent this compound is not extensively detailed in the literature, the behavior of structurally similar sulfones provides a framework for understanding its likely excited-state processes. mdpi.com These compounds often exhibit complex dynamics involving charge transfer states, which are sensitive to their molecular structure and environment.
The table below summarizes key findings from photophysical studies on related sulfone-containing compounds, illustrating the type of data obtained from time-resolved and spectroscopic measurements.
| Compound/System | Technique(s) Used | Key Findings |
| 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | Spectroelectrochemistry, Time-dependent DFT | Formation of persistent radical anions and dianions upon reduction with strong absorption in the UV-VIS-NIR region. rsc.org |
| Phenoxathiin-10,10-dioxide derivatives | Steady-state and time-resolved fluorescence | Solvent polarity and substituents strongly affect the fluorescence spectrum and quantum yield, indicating charge-transfer character. researchgate.net |
| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide based polymers | Transient photoluminescence decay measurements | Displayed red/orange emissions with thermally activated delayed fluorescence (TADF) properties. rsc.org |
| Phenylthiophene compounds | Ultrafast transient absorption spectroscopy | Revealed structural relaxation on the S₁ potential energy surface within ~100 fs and efficient intersystem crossing to the triplet state. rsc.org |
Computational Chemistry and Theoretical Modeling of Thioxanthene, 10,10 Dioxide
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Ground State Properties
Density Functional Theory (DFT) is a fundamental computational tool for investigating the ground state properties of Thioxanthene (B1196266), 10,10-dioxide and its derivatives. These calculations are essential for understanding the electronic structure, which dictates the material's behavior in electronic devices. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In donor-acceptor (D-A) type molecules, where Thioxanthene, 10,10-dioxide often serves as the electron-accepting core, DFT calculations consistently show a spatial separation of these frontier orbitals. The HOMO is typically localized on the electron-donor moiety, while the LUMO is centered on the this compound acceptor unit. This separation is a critical factor in designing materials with specific charge-transfer (CT) characteristics.
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter determined by DFT calculations. This energy gap influences the molecule's optical and electronic properties. For instance, DFT calculations performed at the WB97XD/Def2TZVP level of theory for a derivative, compound 6a (featuring a 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor), determined a HOMO-LUMO energy gap of 4.4 eV. This value is a consequence of the break in conjugation within the sulfur-based acceptor. In another theoretical study on the DCz-DMTA molecule, which incorporates the 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor, DFT was used to obtain the electron distribution of the HOMO and LUMO, revealing how structural modifications can tune these energy levels.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| 6a | Not specified | Not specified | 4.4 |
| DCz-DMTA | -5.70 | -1.41 | 4.29 | |
Note: The values are obtained from theoretical calculations and may vary depending on the specific functional and basis set used.
Ground state geometries are optimized using DFT to find the most stable molecular conformation. This information is foundational for subsequent, more complex calculations, such as those investigating excited states and photophysical behavior.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for exploring the excited state properties of this compound-based materials. While DFT describes the ground state, TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the excited states.
A significant application of TD-DFT in this context is the calculation of the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy difference between these two states (ΔEST) is a paramount parameter, especially for materials designed for Thermally Activated Delayed Fluorescence (TADF). TD-DFT calculations, often performed on the optimized ground state geometry, provide reliable predictions of S₁ and T₁ energies, guiding the design of new molecules. For instance, in a study of the CAT-1 molecule, TD-DFT was used to determine a vertical excitation energy for the S₁ state of 1.35 eV.
The analysis of excited states also involves examining Natural Transition Orbitals (NTOs), which describe the electron and hole distributions upon excitation. For donor-acceptor systems involving this compound, NTO analysis via TD-DFT confirms the charge-transfer nature of the excitation, where an electron moves from the donor (hole) to the acceptor (particle). This understanding of the photophysical behavior is critical for applications in organic light-emitting diodes (OLEDs).
Quantum-Chemical Calculations of Radiative and Nonradiative Decay Rates
The efficiency of a light-emitting material is determined by the competition between radiative decay (fluorescence) and nonradiative decay pathways. Quantum-chemical calculations are employed to predict the rates of these processes, offering a design strategy for maximizing luminescence.
The radiative decay rate (kr) is related to the oscillator strength of the S₁ → S₀ transition, a value that can be computed using TD-DFT. A higher oscillator strength generally leads to a faster radiative decay rate.
Conversely, the nonradiative decay rate (knr) is often more complex to calculate but is crucial for understanding why some molecules have low quantum yields. Computational studies have shown that for certain bis(tricyclic) aromatic enes containing a 10,10-dioxido-9H-thioxanthene moiety, very low fluorescence quantum yields in solution were attributable to large nonradiative decay constants. Specifically, the knr values were found to be an order of magnitude larger than those of other similar compounds, explaining their poor emission. Minimizing conformational freedom and structural rigidity, which can be assessed computationally, are key strategies to suppress nonradiative decay.
Theoretical Investigations of Thermally Activated Delayed Fluorescence (TADF) Mechanisms in this compound Derivatives
This compound and its derivatives, particularly 9,9-dimethyl-9H-thioxanthene 10,10-dioxide, are prominent acceptor units in molecules designed for Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency. This process relies on efficient reverse intersystem crossing (RISC) from the T₁ state to the S₁ state, which is then followed by fluorescent decay.
Computational studies are indispensable for designing and understanding TADF emitters. The primary requirement for efficient RISC is a very small singlet-triplet energy gap (ΔEST). DFT and TD-DFT calculations are routinely used to predict the ΔEST of potential TADF molecules. By computationally screening different donor groups attached to the this compound acceptor, researchers can identify structures with a sufficiently small ΔEST to allow for thermally activated up-conversion from T₁ to S₁.
For example, theoretical investigations of various emitters showed that attaching different donor units to the 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (SB) acceptor resulted in varying ΔEST values. The D-A-D type structure of 2BDPCC-SB was calculated to have a smaller ΔEST than the D-A type BDPCC-SB , making it a more promising TADF candidate.
Table 2: Calculated Singlet-Triplet Energy Gaps (ΔEST) for TADF Emitters Based on this compound Derivatives
| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) | Source |
|---|---|---|---|---|
| DCz-DMTA | 2.87 | 2.84 | 0.03 | |
| BDPCC-SB | Not specified | Not specified | 0.079 |
| 2BDPCC-SB | Not specified | Not specified | 0.057 | |
Note: These values are derived from computational modeling and are critical for predicting TADF efficiency.
Beyond the ΔEST, computational studies also investigate reorganization energies and spin-orbit coupling, which influence the kinetics of the RISC process.
Computational Studies on Dimerization Effects and Non-Linear Optical (NLO) Characteristics of this compound Based Materials
Computational modeling extends to the study of intermolecular interactions, such as dimerization and aggregation, which can significantly impact the performance of materials in the solid state. For TADF emitters based on this compound, aggregation can lead to quenching of the excited state and a reduction in device efficiency. Computational design strategies often aim to create molecules with 3D structures that inhibit close packing and reduce dimerization. Some derivatives, such as DMTDAc, have been noted for their low aggregation tendencies, a property favorable for photostability. While detailed computational investigations into dimer formation for the parent compound are not widely reported, it is a key consideration in the theoretical design of its derivatives.
The strong intramolecular charge-transfer characteristics of donor-acceptor molecules based on this compound also make them candidates for non-linear optical (NLO) applications. NLO properties arise from the change in a material's refractive index or polarization under a strong electric field, such as that from a laser. Molecules with large charge separation in the excited state, a property extensively studied with DFT and TD-DFT, are likely to exhibit significant NLO effects. While specific computational predictions of the NLO properties for this compound are not prominent in the literature, the fundamental electronic properties calculated for its derivatives are directly relevant to this field.
Isotope Effects in Reaction Mechanisms Elucidated by Computational Studies
The elucidation of reaction mechanisms through the study of kinetic isotope effects (KIEs) is a powerful technique that can be supported by computational chemistry. By modeling transition states and calculating vibrational frequencies for different isotopes (e.g., hydrogen vs. deuterium), theoretical KIEs can be determined and compared with experimental data.
However, in the context of this compound, computational studies focusing on isotope effects to clarify its reaction mechanisms are not widely documented in the scientific literature. While the KIE is a well-established computational tool, its application appears to be concentrated on other classes of molecules and reactions. One study noted an isotope effect in the magneto-electroluminescence of TADF devices, a photophysical phenomenon related to reverse intersystem crossing, rather than a chemical reaction mechanism. Therefore, this remains a specialized area of investigation with limited available research pertaining specifically to the reaction mechanisms of this compound.
Table of Mentioned Compounds
| Abbreviation/Number | Full Chemical Name |
| 6a | Derivative containing 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor and tribenzo[b,d,f]azepine donor |
| DCz-DMTA | Derivative of Carbazole (donor) and 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (acceptor) |
| CAT-1 | 4-(4-(diphenylamino)phenyl)acenaphtho[1,2-b]pyrazine-3,8,9-tricarbonitrile |
| SB | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide |
| BDPCC-SB | Derivative of 3,6-bis(3,6-diphenyl-carbazolyl)carbazole (donor) and 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (acceptor) |
| 2BDPCC-SB | D-A-D derivative of 3,6-bis(3,6-diphenyl-carbazolyl)carbazole (donor) and 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (acceptor) |
| DMTDAc | 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9,9-dimethyl-9H-thioxanthene 10,10-dioxide |
Photophysical Properties and Optoelectronic Applications of Thioxanthene, 10,10 Dioxide Derivatives
Fluorescence and Quantum Yield Studies in Solution and Solid State
The photophysical behavior of thioxanthene (B1196266) derivatives is a critical aspect of their functionality. Studies on related tetracyclic thioxanthene compounds have provided insights into their absorption and emission properties. For instance, a series of aminated tetracyclic thioxanthenes exhibited absorption maxima in the range of 426–468 nm and emission maxima between 517–580 nm when measured in dimethyl sulfoxide (B87167) (DMSO). These compounds display large Stokes shifts, which is characteristic of molecules with a significant "push-pull" electronic character, arising from intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule.
The efficiency of the light emission process is quantified by the fluorescence quantum yield (Φf), which represents the ratio of emitted photons to absorbed photons. For some tetracyclic thioxanthene derivatives, fluorescence quantum yields in DMSO have been determined by comparison against a standard, fluorescein. The quantum yields for these specific derivatives were found to be relatively low, ranging from 0.01 to 0.04. In another study, a thienothiophene-based donor-acceptor fluorophore demonstrated significantly different quantum yields in solution (86% in THF) compared to the solid state (41%), highlighting the impact of the material's physical state on its emissive properties. This difference is often attributed to aggregation-caused quenching in the solid state, which can be mitigated by molecular design.
Below is a table summarizing the photophysical data for selected tetracyclic thioxanthene derivatives in DMSO.
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φf) |
| Thioxanthene 11 | 468 | 580 | 11,000 | 112 | 0.04 |
| Thioxanthene 12 | 426 | 517 | 12,000 | 91 | 0.01 |
| Thioxanthene 13 | 466 | 575 | 10,000 | 109 | 0.03 |
| Thioxanthene 14 | 468 | 577 | 10,000 | 109 | 0.03 |
| Data sourced from a study on tetracyclic thioxanthene derivatives in DMSO. |
Thermally Activated Delayed Fluorescence (TADF) Emitters Based on Thioxanthene, 10,10-dioxide Architectures
This compound and its related ketone form, 9H-thioxanthen-9-one-10,10-dioxide, are powerful acceptor units for constructing emitters that exhibit thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC), which can theoretically enable 100% internal quantum efficiency in OLEDs.
The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST facilitates the RISC process, which is crucial for converting triplet excitons to singlet excitons at room temperature. To achieve this, molecular design often focuses on spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In emitters based on this compound, this separation is typically realized through a donor-acceptor (D-A) architecture. The this compound moiety serves as the acceptor (where the LUMO is localized), while an electron-rich unit, such as carbazole, acridine (B1665455), or triphenylamine (B166846), acts as the donor (where the HOMO is localized). Inducing a significant twist angle between the donor and acceptor units is another critical design strategy. This twisted intramolecular charge transfer (TICT) state minimizes the exchange energy between the HOMO and LUMO, leading to a smaller ΔEST.
The specific choice of donor and acceptor units, as well as their linkage, profoundly influences the TADF properties. By pairing strong donors and acceptors, the emission wavelength can be tuned across the visible spectrum.
For example, a series of solution-processable TADF polymers were developed using 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) as a red/orange emissive TADF unit. These polymers featured a conjugated backbone with donor triphenylamine (TPA)-carbazole/fluorene moieties and the pendent thioxanthenone dioxide acceptor, forming a twisted D-A structure. These materials displayed red-to-orange emissions (601–655 nm) and were successfully used in solution-processed OLEDs.
In the pursuit of blue emitters, novel TADF materials were designed using 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (SB) as the electron acceptor. This acceptor was combined with bulky, rigid spiro-type donors like spiro[acridine-9,9′-fluorene] (D1) and spiro[acridine-9,9′-xanthene] (D2). Theoretical calculations showed that the resulting molecule 2D2-SB had a sufficiently small ΔEST of 0.064 eV, making it a promising candidate for a blue TADF emitter.
Organic Light-Emitting Diode (OLED) Applications of this compound Derivatives
The versatile electronic properties of this compound derivatives have led to their application in various roles within OLEDs, including as emitters, hosts for phosphorescent emitters, and as components in advanced polymer systems.
In phosphorescent OLEDs (PHOLEDs), an emissive phosphorescent dopant is dispersed within a host material. The host must have a high triplet energy (T₁) to effectively confine the triplet excitons on the guest emitter, preventing energy back-transfer and ensuring high efficiency.
A high-triplet-energy semiconductor based on a donor-spiro-acceptor design, specifically a spiro-configured phenyl acridine thioxanthene dioxide, has been synthesized for this purpose. This material was employed as a host in a sky-blue PHOLED, leading to a high-performance device with a maximum external quantum efficiency (EQE) of 11.4%. In a different approach, a fluorenyl-disubstituted thioxanthone derivative exhibiting TADF properties was used as a host for a red phosphorescent emitter. The resulting OLED achieved a maximum EQE of 10.4% with low-efficiency roll-off, demonstrating the utility of TADF materials as hosts in PHOLEDs.
| Host Material | Emitter Type | Device Color | Max. EQE (%) |
| Spiro-configured phenyl acridine thioxanthene dioxide | Phosphorescent | Sky-Blue | 11.4 |
| Fluorenyl-disubstituted thioxanthone (TADF Host) | Phosphorescent | Red | 10.4 |
| Performance data for PHOLEDs using thioxanthene-based host materials. |
Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. This compound derivatives have been incorporated into polyfluorene backbones to create efficient and color-stable blue light-emitting polymers.
In one study, spiro[fluorene-9,9′-thioxanthene-S,S-dioxide] isomers were introduced into a polyfluorene backbone. The resulting polymers emitted blue light around 430–445 nm and showed excellent spectral stability at different current densities. The incorporation of these spiro isomers also led to a significant narrowing of the emission spectra. A device using one of the synthesized polymers, PPF-SOF15, achieved a maximum EQE of 3.76% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08). This work demonstrates that spiro[fluorene-9,9′-thioxanthene-S,S-dioxide] is a promising building block for developing high-performance deep-blue light-emitting polymers.
| Polymer | Max. Luminance Efficiency (cd A⁻¹) | Max. EQE (%) | CIE Coordinates (x, y) |
| PPF-SOF15 | 2.00 | 3.76 | (0.16, 0.08) |
| PPF-FSO10 | 1.68 | 2.38 | (0.16, 0.12) |
| Performance of deep-blue light-emitting polyfluorenes containing spiro[fluorene-9,9′-thioxanthene-S,S-dioxide] isomers. |
Charge Transport Characteristics in this compound Containing OLEDs
This compound and its derivatives have emerged as significant materials in the field of organic light-emitting diodes (OLEDs), primarily due to their promising charge transport properties. The performance of OLEDs is intrinsically linked to the efficient injection and transport of both holes and electrons within the device's emissive layer. The molecular structure of this compound, featuring a sulfone group, imparts favorable electron-accepting characteristics, which are crucial for electron transport.
In the context of OLEDs, materials with balanced hole and electron mobilities are highly desirable to ensure efficient recombination of charge carriers and, consequently, high electroluminescence efficiency. Thioxanthene derivatives have been investigated as components in various layers of OLEDs, including as emitters and hosts in the emissive layer.
One area of focus has been the development of thermally activated delayed fluorescence (TADF) materials, where thioxanthene derivatives have shown significant promise. In TADF-based OLEDs, the material's ability to facilitate both hole and electron transport is critical for achieving high external quantum efficiencies (EQEs). For instance, certain thioxanthone derivatives, which are structurally related to this compound, have been shown to exhibit bipolar charge transport. Specifically, derivatives containing 3,6-tert-butylcarbazole or 2,7-di-tert-butyl-9,9-dimethylacridane moieties demonstrated relatively balanced hole and electron mobilities. nih.gov
The charge mobility in these materials is often measured using the time-of-flight (TOF) method. Research has shown that modifications to the molecular structure of thioxanthene derivatives can significantly influence their charge transport characteristics. For example, the introduction of different electron-donating groups can tune the material's properties from predominantly hole-transporting to bipolar. In one study, a phenoxazinyl-substituted thioxanthone exhibited a high hole mobility of 3.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 4.1 × 10⁵ V/cm, though it did not show electron-transporting properties. nih.gov Conversely, other derivatives displayed more balanced mobilities, making them suitable for the light-emitting layers of OLEDs where both carrier types must be transported effectively. nih.gov
Solution-processable TADF conjugated polymers incorporating a 9H-thioxanthen-9-one-10,10-dioxide acceptor unit have also been developed. rsc.orgnih.gov These polymers displayed red/orange emissions and their hole-transporting capabilities were improved by increasing the content of a hole-transporting co-monomer. rsc.orgnih.gov OLEDs fabricated with these polymers demonstrated promising performance, with one device exhibiting a maximum external quantum efficiency of 10.44%. rsc.orgnih.gov This highlights the potential of this compound derivatives in creating efficient, solution-processed OLEDs.
The typical range for charge-carrier mobilities in thin films of TADF luminophores is between 10⁻⁸ and 10⁻⁴ cm²/(V∙s). mdpi.com While these values are lower than those of high-mobility organic semiconductors, they are sufficient for the effective operation of OLEDs. mdpi.com The design of new this compound derivatives continues to be an active area of research, with the goal of achieving higher and more balanced charge mobilities to further enhance OLED performance.
Interactive Data Table: Charge Transport Properties of Thioxanthene Derivatives
| Compound/Material | Hole Mobility (µh) [cm² V⁻¹ s⁻¹] | Electron Mobility (µe) [cm² V⁻¹ s⁻¹] | Electric Field [V/cm] | Reference |
| Phenoxazinyl-substituted thioxanthone | 3.1 × 10⁻⁴ | Not detected | 4.1 × 10⁵ | nih.gov |
| Thioxanthone with 3,6-tert-butylcarbazole | 6.8 × 10⁻⁵ | 2.4 × 10⁻⁵ | 3.6 × 10⁵ | nih.gov |
| Thioxanthone with 2,7-di-tert-butyl-9,9-dimethylacridane | 3.1 × 10⁻⁵ | 4.6 × 10⁻⁶ | 3.6 × 10⁵ | nih.gov |
Photochromism and Photoresponsive Acidity Changes in this compound Derivatives
A novel form of photochromism has been observed in certain derivatives of this compound, which is based on their photoresponsive acidity. oup.com This phenomenon is linked to the reversible photoisomerization of a substituent group, which in turn modulates the acidity of a proton on the thioxanthene core.
Specifically, derivatives such as 3-methoxycarbonyl-9-methyl-6-trans-phenylazo- and 3-cyano-9-methyl-6-trans-phenylazothioxanthene-10,10-dioxide have been synthesized and studied. oup.com These molecules exhibit properties of a carbon acid, meaning they can donate a proton from the C(9)-H position. A key finding is that the dissociation constants for this proton are significantly larger in the trans-azo form compared to the cis-azo form. oup.com
The process is driven by the trans-cis photoisomerization of the phenylazo group upon irradiation with light. The trans isomer can be converted to the cis isomer, and this change in configuration alters the electronic properties of the molecule, thereby affecting the acidity of the C(9)-H proton. The conjugate bases of these compounds, formed after proton dissociation, exhibit a distinct absorption band at approximately 670 nm. oup.com This results in a visible color change.
The developing and bleaching of this color are directly linked to the trans-cis photoisomerization. This unique mechanism, where a change in molecular geometry induced by light controls the acidity and consequently the color of the compound, represents a new type of photochromism.
Photorefractive Materials Incorporating Thioxanthen-9-one-10,10-dioxide Moieties
Thioxanthen-9-one-10,10-dioxide moieties have been incorporated into polymeric materials to create photorefractive composites. The photorefractive effect is a phenomenon where the refractive index of a material is changed by exposure to light. This effect has potential applications in optical data storage and processing.
In one study, a pseudo photorefractive effect was observed in composites based on a polyacrylate containing the 9-oxo-9H-thioxanthene-10,10-dioxide (TH) moiety. researchgate.net These composites were doped with a nonlinear optical chromophore, 4-(N,N-diethylamino)-β-nitrostyrene (DEANST). Photorefractivity was also observed in copolymers containing both the TH and DEANST moieties, even without an external electric field. researchgate.net
The thioxanthene unit in these polymers acts as an electron-transporting component. The photorefractive effect in these materials is believed to arise from the photo-induced generation of charge carriers, their transport through the material, and the subsequent trapping of these charges to create a space-charge field. This internal electric field then modulates the refractive index of the material via the electro-optic effect of the nonlinear optical chromophore.
It was found that the charge transfer interaction between the thioxanthene moiety and the DEANST chromophore plays a crucial role in establishing the refractive index grating. researchgate.net The performance of these photorefractive materials, such as the gain coefficient, can be influenced by factors like the glass transition temperature of the polymer composite. For instance, lowering the glass transition temperature by adding a plasticizer was found to decrease the gain coefficients and lead to an unstable index grating. researchgate.net
Supramolecular Fluorescent Spherulites Comprising this compound Derivatives
Derivatives of this compound have been utilized in the creation of highly ordered, hierarchical supramolecular structures known as fluorescent spherulites. These structures are of interest for their potential in light-emitting optoelectronic devices due to their well-defined architecture and strong crystalline emission properties.
In one approach, ordered supramolecular spherulites were designed and prepared using planar conformational molecules as the primary building blocks, with multiple hydrogen bonds providing physical cross-linking. researchgate.net A key component in these structures is 2,7-dibromospiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide. The spiro-functionalized thioxanthene dioxide unit acts as a steric group that helps to suppress intermolecular interactions, which can otherwise lead to quenching of fluorescence. researchgate.net
These supramolecular spherulites exhibit a uniform exciton (B1674681) energetic landscape due to the planar conformation of the molecules and the highly ordered molecular packing. This leads to a high photoluminescence quantum yield (PLQY) and the suppression of defect-related "green-band" emissions, resulting in strong and stable blue light emission. researchgate.net The ability to create such well-defined, crystalline architectures with tunable optoelectronic properties demonstrates the versatility of this compound derivatives in the field of materials science. These findings suggest that supramolecularly ordered artificial architectures can offer a high degree of control over the photophysical properties of materials for advanced optoelectronic applications. researchgate.net
Molecular Interactions and Supramolecular Assemblies Involving Thioxanthene, 10,10 Dioxide
Intermolecular Forces and Self-Assembly of Thioxanthene (B1196266), 10,10-dioxide Derivatives
The presence of the sulfone group (SO₂) in the thioxanthene, 10,10-dioxide core introduces a significant dipole moment, leading to strong dipole-dipole interactions that play a crucial role in the crystal packing. Furthermore, the aromatic rings of the thioxanthene scaffold provide opportunities for π-π stacking interactions, which are common in aromatic compounds and contribute to the stability of the crystal lattice.
Table 1: Key Intermolecular Forces in this compound Derivatives
| Intermolecular Force | Description | Role in Self-Assembly |
| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the sulfone group. | Significant in determining the orientation of molecules in the crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal structure by stacking of the thioxanthene rings. |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Provide a general cohesive force in the solid state. |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. | Can influence the specific packing arrangement and contribute to overall stability. researchgate.net |
Hydrogen Bonding Interactions in Solid-State this compound Systems
Hydrogen bonding is a highly directional and strong non-covalent interaction that can significantly influence the crystal packing of organic molecules. In this compound systems, the potential for hydrogen bonding arises when suitable donor and acceptor groups are present on the molecular scaffold. The oxygen atoms of the sulfone group can act as hydrogen bond acceptors.
The presence and nature of hydrogen bonding can be affected by the presence of other functional groups on the this compound core. For instance, the introduction of hydroxyl or amino groups would provide strong hydrogen bond donors, leading to more complex and robust hydrogen-bonded networks.
Table 2: Crystallographic Data for Thioxanthen-9-one-10,10-dioxide (Second Polymorph) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.7499(3) |
| b (Å) | 12.9758(4) |
| c (Å) | 8.2681(3) |
| β (°) | 103.784(2) |
| V (ų) | 1015.90(6) |
Supramolecular Architectures and Ordered Assemblies of this compound Derivatives
The combination of various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, leads to the formation of diverse supramolecular architectures in the solid state of this compound derivatives. These architectures can range from simple one-dimensional chains to more complex two- and three-dimensional networks.
The crystal structure of tetracyclic thioxanthene derivatives provides insight into the formation of ordered assemblies. nih.gov In these structures, the planar tetracyclic systems can arrange in specific motifs, driven by a combination of π-π stacking and other weak intermolecular interactions. The specific substitution pattern on the thioxanthene core plays a crucial role in directing the assembly and determining the final supramolecular architecture.
For instance, the introduction of bulky substituents can hinder close packing and lead to the formation of more open or porous structures. Conversely, functional groups capable of forming strong and directional interactions, such as hydrogen bonds, can promote the formation of highly ordered and robust assemblies. The study of these supramolecular architectures is essential for understanding the material properties of these compounds.
Host-Guest Interactions in this compound Containing Systems
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The this compound scaffold, with its rigid structure and potential for functionalization, could theoretically act as a component in host-guest systems. The concave shape of the thioxanthene core might allow it to act as a host for small guest molecules, while functional groups could be introduced to enhance binding affinity and selectivity.
However, a review of the current scientific literature reveals a notable lack of specific research on this compound or its derivatives participating in well-defined host-guest interactions, such as forming inclusion complexes with cyclodextrins or acting as a guest within larger molecular capsules. While the general principles of host-guest chemistry suggest that such interactions are plausible, there is a clear gap in the experimental data to support this for the this compound class of compounds. Future research may explore the potential of these molecules in the field of supramolecular host-guest chemistry.
Mechanistic Insights into Biological Interactions of Thioxanthene, 10,10 Dioxide Derivatives at the Molecular Level
Investigations into Molecular Mechanisms of Antiproliferative Activity against Cancer Cell Lines
While extensive research on the antiproliferative mechanisms of the parent Thioxanthene (B1196266), 10,10-dioxide is limited, studies on its derivatives have provided some insights into their potential anticancer activities.
One area of investigation involves the application of sulfone-containing aromatic compounds in photothermal therapy. A study focusing on sulfone-rosamine molecules, synthesized from a 3,6-bis(dimethylamino)-9H-thioxanthene 10,10-dioxide precursor, demonstrated a potent photothermal effect. Upon excitation with near-infrared (NIR) light, these molecules undergo rapid non-radiative relaxation, efficiently converting light energy into heat. This localized hyperthermia was shown to effectively induce cell death in various cancer cell lines, including HeLa, MDA-MB-231, and PCI-55. The mechanism relies on the photophysical properties of the molecule, where the sulfone group plays a role in the rapid deactivation of the photoexcited state, leading to heat generation.
It is important to note that this mechanism is specific to the photothermal properties of these particular derivatives and does not represent a general molecular mechanism of antiproliferative activity for all Thioxanthene, 10,10-dioxide compounds. Further research is required to elucidate other potential molecular targets and pathways involved in the anticancer effects of this class of compounds.
Elucidation of Molecular Mechanisms for Antibacterial Properties against Bacterial Strains
The molecular mechanisms underlying the antibacterial properties of this compound have not been extensively elucidated in the available scientific literature. However, research on the broader class of thioxanthene derivatives offers some potential mechanisms that could be relevant.
One of the key mechanisms of antibacterial action identified for some thioxanthene and related phenothiazine (B1677639) derivatives is the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance. By inhibiting these pumps, certain thioxanthene derivatives can increase the intracellular concentration of antibiotics, thereby restoring their efficacy. For instance, some derivatives have been shown to interfere with the activity of efflux pumps like NorA in Staphylococcus aureus.
Additionally, some thioxanthene derivatives have been observed to exert a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria without killing them directly. For example, studies on flupenthixol, a thioxanthene derivative, have shown that it can significantly reduce the number of viable Staphylococcus aureus and Vibrio cholerae cells over a period of several hours. The precise molecular targets for this bacteriostatic action are not fully understood but may involve interference with essential cellular processes.
It is crucial to emphasize that these findings pertain to thioxanthene derivatives and not specifically to this compound. Further investigation is needed to determine if the dioxide form exhibits similar antibacterial mechanisms.
Biomimetic Transamination Mechanisms Involving Thioxanthenyl Dioxide Imines
This compound derivatives have been instrumental in the development of biomimetic transamination reactions, which mimic the biological process of amino acid synthesis. Specifically, imines derived from 9-aminothioxanthene 10,10-dioxide have been utilized as pyridoxamine (B1203002) equivalents in these synthetic systems.
The mechanism of this biomimetic transamination involves a bifunctional-proton transfer catalysis within the thioxanthenyl dioxide imine intermediate. This process is analogous to the action of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in biological transaminases.
The key steps in the proposed mechanism are:
Formation of an imine between a keto acid and a 9-aminothioxanthene 10,10-dioxide derivative.
A base-catalyzed tautomerization of the imine to a ketimine intermediate. This step involves a-proton shift, which is the crucial step in the transamination process.
Hydrolysis of the ketimine to yield a new amino acid and the corresponding 9-oxo-thioxanthene 10,10-dioxide.
The thioxanthene 10,10-dioxide scaffold plays a critical role in facilitating this proton transfer. The electron-withdrawing nature of the sulfone group is thought to influence the acidity of the protons involved in the tautomerization, thereby promoting the reaction. This approach provides a valuable tool for the asymmetric synthesis of noncanonical α-amino acids under organocatalytic conditions.
Molecular-Level Interaction Studies with Monoamine Oxidase (MAO) for Inhibitory Activity
Currently, there is a lack of specific studies in the available scientific literature detailing the molecular-level interactions of this compound with Monoamine Oxidase (MAO) for inhibitory activity. While some thioxanthene derivatives are known to interact with various receptors in the central nervous system, their specific inhibitory mechanisms against MAO-A and MAO-B have not been a primary focus of published research. Therefore, a detailed elucidation of the binding modes, key interacting residues, and the nature of the inhibitory action (e.g., competitive, non-competitive, or uncompetitive) for this compound with MAO remains an area for future investigation.
Binding Affinity Studies with Biological Targets (e.g., enzymes, receptors)
Specific binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with various biological targets like enzymes and receptors are not extensively reported in the current body of scientific literature. While the broader class of thioxanthene derivatives has been studied for their interactions with dopamine (B1211576) and serotonin (B10506) receptors, quantitative binding affinity studies specifically for the 10,10-dioxide derivative are scarce. Future research employing techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to quantify the binding affinities of this compound for specific biological targets and to better understand its pharmacological profile.
Emerging Research Directions and Future Perspectives for Thioxanthene, 10,10 Dioxide Chemistry
Development of Novel Functional Materials Beyond Current Optoelectronic Applications
The intrinsic properties of the thioxanthene (B1196266), 10,10-dioxide core, such as its rigid structure, high thermal stability, and tunable electronic characteristics, make it an ideal building block for a new generation of functional materials that extend beyond traditional optoelectronic applications.
One promising area is the development of advanced chemosensors . The electron-deficient nature of the sulfone group can be exploited to design molecules that exhibit changes in their fluorescence or color upon interaction with specific analytes. By strategically functionalizing the thioxanthene, 10,10-dioxide backbone with recognition moieties, researchers can create highly selective and sensitive sensors for environmental monitoring, industrial process control, and biomedical diagnostics.
Furthermore, the planar and rigid structure of this compound derivatives makes them attractive candidates for the construction of porous organic polymers (POPs) and metal-organic frameworks (MOFs) . These materials possess high surface areas and well-defined pore structures, making them suitable for applications in gas storage and separation, catalysis, and as supports for functional molecules. The incorporation of the this compound unit could impart unique electronic or photophysical properties to these porous materials, leading to novel functionalities.
The development of smart materials that respond to external stimuli is another exciting frontier. This compound derivatives can be designed to exhibit photochromic, thermochromic, or mechanochromic behavior. For instance, the introduction of specific functional groups could lead to reversible changes in color or fluorescence in response to light, temperature, or mechanical stress. Such materials could find applications in responsive coatings, security inks, and molecular switches.
Advanced Catalysis and Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and the use of stoichiometric reagents. Current research is focused on developing more efficient, sustainable, and environmentally friendly synthetic methodologies.
A significant advancement in this area is the use of palladium-catalyzed reactions. For example, a facile and scalable preparation of 9H-thioxanthen-9-one 10,10-dioxides has been developed via a Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. researchgate.netnih.gov This method offers a more direct and atom-economical route to the this compound core, increasing its availability for various applications. researchgate.netnih.gov
Photocatalysis is emerging as a powerful tool for green synthesis. The oxidation of 9H-thioxanthenes to the corresponding thioxanthones can be achieved using visible light and molecular oxygen in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. nih.gov This approach avoids the use of stoichiometric and often toxic chemical oxidants, representing a greener alternative for the synthesis of thioxanthone precursors to the 10,10-dioxide. nih.gov
In line with the principles of green chemistry, ultrasound-assisted synthesis is being explored for the preparation of xanthene and thioxanthene derivatives. unito.itnih.govresearchgate.net Sonication can accelerate reaction rates, improve yields, and reduce the need for harsh conditions and hazardous solvents. unito.itnih.govresearchgate.net While not yet widely reported specifically for this compound, the application of ultrasound to its synthesis is a promising avenue for future research.
Similarly, microwave-assisted synthesis offers a rapid and efficient method for conducting organic reactions. ijresm.com The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. ijresm.com The development of microwave-assisted protocols for the synthesis of this compound derivatives would be a valuable contribution to green chemistry.
| Green Chemistry Approach | Description | Potential Advantages |
| Palladium-Catalysis | Utilizes a palladium catalyst for efficient bond formation. | High efficiency, scalability, atom economy. |
| Photocatalysis | Employs light and a photocatalyst to drive chemical reactions. | Use of renewable energy, mild reaction conditions, avoidance of harsh oxidants. |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid heating. | Faster reactions, improved energy efficiency, potential for solvent-free reactions. |
In-depth Understanding of Structure-Activity Relationships at the Molecular Level for Tailored Properties
A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new materials with tailored functionalities. Researchers are increasingly employing a combination of experimental and computational techniques to elucidate these structure-activity relationships (SAR).
In the context of photophysical properties , the substitution pattern on the this compound core has a profound impact on the absorption and emission characteristics. For instance, the introduction of electron-donating and electron-accepting groups can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to tunable emission colors and quantum yields. Studies on analogous compounds like phenoxathiin-10,10-dioxide derivatives have shown that the position and nature of substituents significantly influence their solvatochromic and fluorescence properties. researchgate.net A similar in-depth analysis of this compound derivatives would provide a roadmap for designing molecules with specific emission profiles for applications in lighting, displays, and bio-imaging.
The electronic properties of this compound derivatives are also highly dependent on their molecular structure. The electron-withdrawing sulfone group imparts a strong electron-accepting character to the molecule. By attaching various donor moieties, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This tunability is essential for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Furthermore, SAR studies are critical in the development of this compound derivatives with specific biological activities . For example, research on tetracyclic thioxanthene derivatives has revealed that the nature and position of substituents play a key role in their antitumor activity. nih.govresearcher.life A thorough understanding of how structural modifications influence interactions with biological targets will facilitate the design of more potent and selective therapeutic agents. nih.govresearcher.lifeacs.org
Theoretical Prediction and Experimental Validation of Novel this compound Derivatives with Enhanced Performance
The synergy between theoretical calculations and experimental synthesis is a powerful paradigm for accelerating the discovery of new materials. Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of novel this compound derivatives before their synthesis.
Theoretical studies can provide valuable insights into the electronic structure, optical properties, and charge transport characteristics of new molecular designs. For example, DFT calculations have been used to design novel thermally activated delayed fluorescence (TADF) emitters based on this compound as an acceptor unit. researchgate.net These calculations can predict key parameters such as the HOMO-LUMO gap, the energy difference between the lowest singlet and triplet excited states (ΔEST), and the spatial distribution of the frontier molecular orbitals, which are crucial for achieving efficient TADF. researchgate.net
The predictive power of theoretical modeling is then harnessed through experimental validation . For instance, a series of solution-processable TADF conjugated polymers incorporating a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide unit were designed and synthesized. rsc.org Theoretical calculations supported the experimental findings of their red/orange emissive properties and TADF characteristics. rsc.org This iterative process of theoretical design followed by experimental synthesis and characterization allows for the rapid optimization of molecular structures to achieve enhanced performance in devices.
| Theoretical Method | Predicted Properties | Experimental Validation |
| DFT | HOMO/LUMO energy levels, electron distribution, molecular geometry. | Cyclic voltammetry, UV-Vis absorption spectroscopy, X-ray crystallography. |
| TD-DFT | Excited state energies (S1, T1), ΔEST, emission wavelengths. | Photoluminescence spectroscopy, transient photoluminescence decay measurements. |
This integrated approach not only saves time and resources but also provides a deeper understanding of the fundamental principles governing the performance of this compound-based materials.
Exploration of this compound in New Interdisciplinary Fields
The unique combination of properties offered by the this compound scaffold is paving the way for its exploration in a variety of new and exciting interdisciplinary fields.
In the realm of medicinal chemistry and chemical biology , thioxanthene derivatives have a long history as antipsychotic agents. wikipedia.org More recently, their potential as anticancer agents is being actively investigated. nih.govresearcher.lifeacs.org The ability to functionalize the this compound core allows for the development of targeted therapies. Furthermore, the inherent fluorescence of some derivatives opens up possibilities for their use in theranostics , where a single molecule can be used for both diagnosis (through bio-imaging) and therapy. nih.govresearcher.life The development of far-red emitting fluorescent labels based on thioxanthone 10,10-dioxides for live-cell imaging highlights the potential in this area. nih.gov
The photocatalytic properties of this compound derivatives are being explored for applications in environmental remediation . The triplet excited state of thioxanthen-9-one-10,10-dioxide is remarkably reactive and can participate in photochemical reactions. researchgate.net This reactivity could be harnessed for the degradation of organic pollutants in water and air.
In the field of nanotechnology , this compound derivatives can be incorporated into nanomaterials to create hybrid systems with novel properties. For example, they could be used to functionalize nanoparticles for targeted drug delivery or as components of nanoscale electronic devices. The development of nanocomposite thin films containing a thioxanthone derivative for the photocatalytic degradation of methylene (B1212753) blue demonstrates the potential of this approach. researchgate.net
The continued exploration of this compound in these and other interdisciplinary fields is expected to yield innovative solutions to challenges in medicine, environmental science, and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing thioxanthene, 10,10-dioxide derivatives?
- Methodological Answer: Key strategies include:
- Friedel-Crafts alkylation for introducing aromatic substituents (e.g., using thioxanthen-9-one precursors and AlCl₃ as a catalyst) .
- Grignard reagent addition to ketone groups, followed by oxidation with H₂O₂ or m-CPBA to achieve the 10,10-dioxide configuration .
- Sulfonation via chlorosulfonic acid for electron-deficient derivatives, enabling further functionalization .
Q. How can researchers confirm the molecular structure and purity of this compound derivatives?
- Methodological Answer:
- X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing (e.g., dihedral angles of 135°±8° in nonplanar conformers) .
- ¹H/¹³C NMR to identify substituent positions and detect impurities (e.g., integration ratios for aromatic protons) .
- IR spectroscopy to validate sulfone groups (S=O stretches at 1163–1305 cm⁻¹) .
Q. What experimental techniques are critical for characterizing photophysical properties of this compound?
- Methodological Answer:
- UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and quantum yields.
- Cyclic voltammetry for estimating HOMO/LUMO levels (e.g., triplet energy ~3.05 eV for OLED host materials) .
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition temperatures >300°C) .
Advanced Research Questions
Q. How do substituents influence intersystem crossing (ISC) kinetics in this compound derivatives?
- Methodological Answer:
- Computational modeling : Use density functional theory (DFT) to calculate spin-orbit coupling (SOC) matrices and energy gaps between S₁ and T₁ states. Substituents like electron-withdrawing groups (e.g., -CF₃) enhance SOC by increasing spin-orbital overlap .
- Experimental validation : Measure singlet oxygen quantum yields (ΦΔ) via photoluminescence decay kinetics. Compare with TD-DFT-predicted ISC rates .
Q. What design principles optimize this compound as a host material in blue phosphorescent OLEDs (PhOLEDs)?
- Methodological Answer:
- Triplet energy tuning : Ensure host materials (e.g., BPhCz-ThX) have triplet energies ≥3.0 eV to prevent energy back-transfer from dopants (e.g., FIrpic) .
- Charge transport balance : Incorporate donor-spiro-acceptor (D-spiro-A) architectures to separate HOMO (acridine) and LUMO (thioxanthene dioxide) levels, improving electron/hole mobility .
- Device testing : Fabricate multilayered PhOLEDs and measure external quantum efficiency (EQE) at varying current densities (e.g., EQE = 11.4% at 10 mA cm⁻²) .
Q. How can polymorphism in this compound derivatives be exploited for stimuli-responsive materials?
- Methodological Answer:
- Polymorph screening : Recrystallize from solvents like DCM/hexane (TXENE-G) or THF/water (TXENE-R) to isolate up–down or up–up conformers .
- Mechanochromic analysis : Grind crystals and monitor fluorescence shifts (e.g., green→red) via PL spectroscopy. Correlate with XRD-derived packing motifs .
- Thermoresponsive testing : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., metastable→amorphous at 150°C) .
Data Contradiction & Experimental Design
Q. How should researchers resolve discrepancies in reported triplet energy values for thioxanthene-based hosts?
- Methodological Answer:
- Standardize measurement protocols : Use low-temperature (77 K) photoluminescence to minimize thermal broadening. Compare with electrochemical gap (Eᵍᵃᵖ = LUMO – HOMO) .
- Assess sample purity : Trace solvents (e.g., DMF) can alter energy levels; employ elemental analysis and MALDI-TOF for validation .
Q. What strategies mitigate stereochemical challenges during this compound synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
